molecular formula C12H16N2O2 B1628756 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile CAS No. 938239-74-8

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile

Cat. No.: B1628756
CAS No.: 938239-74-8
M. Wt: 220.27 g/mol
InChI Key: QLMQCAYNYPHUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile (CAS 938239-74-8) is a high-value chemical intermediate with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is a key synthetic building block in pharmaceutical research, notably as an intermediate in the preparation of Apremilast, a medication used for psoriatic arthritis and psoriasis . Its structure, which incorporates both ether and nitrile functional groups, makes it a versatile precursor in various organic synthesis pathways. Researchers can utilize this compound for the development of novel small molecules and for structure-activity relationship (SAR) studies. The product is provided with a minimum purity of 98% (HPLC) . For safe handling and to maintain stability, it is recommended to store the material sealed in a dry environment at 2-8°C . This chemical is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-14(2)6-7-16-12-8-10(9-13)4-5-11(12)15-3/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMQCAYNYPHUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610182
Record name 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938239-74-8
Record name 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3-hydroxy-4-methoxybenzonitrile (1.0 equiv) is reacted with 2-(dimethylamino)ethyl chloride (1.2–1.5 equiv) in dimethylformamide (DMF) at 80–100°C for 12–24 hours, using potassium carbonate (1.5–2.0 equiv) as the base. Excess alkylating agent ensures complete conversion, while DMF’s polar aprotic nature facilitates SN2 displacement. Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization in ethanol or activated carbon decolorization.

Key Data:

Parameter Value Source
Temperature 80–100°C
Molar Ratio (Phenol:Alkylating Agent) 1:1.2–1.5
Yield 70–85%
Purity (HPLC) ≥95%

Challenges and Mitigations

  • Competitive O-Alkylation vs. N-Alkylation: The dimethylamino group’s basicity may lead to undesired N-alkylation. Using a mild base (e.g., K2CO3) and controlled stoichiometry minimizes this.
  • Byproduct Formation: Excess alkylating agent can cause di-alkylation. Stepwise addition and monitoring via TLC or HPLC are recommended.

Cyanidation of Aldehyde Intermediates

An alternative approach adapts the oximation-dehydration sequence from 3-ethoxy-4-methoxybenzonitrile synthesis. Here, 3-[2-(dimethylamino)ethoxy]-4-methoxybenzaldehyde is converted to the target nitrile via oxime formation and acetic anhydride-mediated dehydration.

Stepwise Protocol

  • Aldoxime Formation: React 3-[2-(dimethylamino)ethoxy]-4-methoxybenzaldehyde (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol at 30–40°C for 4–6 hours.
  • Dehydration: Treat the aldoxime intermediate with acetic anhydride (3.0–3.5 equiv) at 130–150°C for 2–3 hours, followed by vacuum distillation to recover excess anhydride.

Key Data:

Parameter Value Source
Dehydration Temperature 130–150°C
Acetic Anhydride Ratio 1:3–3.5
Yield (Overall) 65–75%

Advantages Over Direct Alkylation

  • Purity Control: The aldehyde intermediate allows for crystallization-based purification before cyanidation, enhancing final product purity.
  • Reagent Recyclability: Acetic anhydride is recoverable (70–80% efficiency), reducing costs.

Mitsunobu Reaction for Ether Formation

For substrates sensitive to strong bases, the Mitsunobu reaction offers a complementary pathway. Coupling 3-hydroxy-4-methoxybenzonitrile with 2-(dimethylamino)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in THF at 0–25°C achieves etherification.

Key Data:

Parameter Value Source
Reaction Time 12–18 hours
Molar Ratio (DEAD:Alcohol) 1:1.1
Yield 60–70%

Limitations

  • Cost: DEAD and TPP are expensive compared to alkali bases.
  • Byproduct Removal: Triphenylphosphine oxide requires column chromatography, complicating scale-up.

Post-Synthetic Modifications

Reductive Amination

A two-step strategy involves:

  • Alkylation of 3-hydroxy-4-methoxybenzonitrile with 2-chloroethyl ether.
  • Reaction with dimethylamine under high pressure (5–10 bar) in methanol at 50°C.

Key Data:

Parameter Value Source
Pressure 5–10 bar
Yield 50–60%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Nucleophilic Alkylation 70–85 ≥95 High Excellent
Cyanidation 65–75 ≥98 Moderate Good
Mitsunobu 60–70 ≥90 Low Moderate
Reductive Amination 50–60 ≥85 Moderate Poor

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Synthesis of Itopride

One of the most notable applications of 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile is its role as an intermediate in the synthesis of Itopride, a prokinetic agent used for treating gastrointestinal disorders. The synthesis pathway involves several steps:

  • Formation of 4-[2-(Dimethylamino)ethoxy]benzaldehyde : This is achieved by reacting 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride.
  • Reduction and Amidation : The aldehyde is then converted into an amine and subsequently reacted with 3,4-dimethoxybenzoyl chloride to yield Itopride .

The efficiency of this synthetic route has been improved by optimizing reaction conditions and utilizing phase transfer catalysts to enhance yields while minimizing the use of hazardous reagents .

Potential Antimicrobial Activity

Research has indicated that compounds similar to 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile may exhibit antimicrobial properties. Preliminary studies have shown that derivatives based on this structure can demonstrate activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Case Study: Prokinetic Activity Assessment

In a study assessing the efficacy of Itopride synthesized from 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile, animal models were utilized to evaluate its therapeutic effects on gastrointestinal motility. Results indicated significant improvements in gastric emptying times compared to control groups, affirming the compound's utility in treating dysmotility disorders .

Table: Summary of Research Findings

Study ReferenceApplicationFindings
Synthesis of ItoprideEfficient synthesis pathway with high yield using novel intermediates.
Prokinetic activityDemonstrated significant improvement in gastric motility in animal models.
Antimicrobial propertiesPotential antibacterial activity against common pathogens, warranting further investigation.

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Differences

Key Compounds for Comparison :
Compound Name Substituents & Functional Groups Molecular Formula Key Differences from Target Compound Reference
4-[2-(Dimethylamino)ethoxy]benzonitrile Dimethylaminoethoxy (position 4), nitrile (position 1) C₁₁H₁₄N₂O Positional isomer (substituent arrangement)
2-Amino-4-chloro-5-methoxybenzonitrile Amino (position 2), chloro (position 4), methoxy (position 5) C₈H₇ClN₂O Chloro (electron-withdrawing) replaces dimethylaminoethoxy
4-{2-[(1,3-dioxo-isoindol-2-yl)oxy]ethoxy}benzonitrile Isoindole-dione-protected aminooxyethoxy group C₁₇H₁₂N₂O₄ Aminooxyethoxy group instead of dimethylaminoethoxy
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid Boronic acid, dimethylaminoethoxy, methoxy C₁₁H₁₆BNO₄ Boronic acid functionality for cross-coupling
Analysis :
  • Positional Isomerism: The compound 4-[2-(Dimethylamino)ethoxy]benzonitrile shares the same substituents as the target compound but differs in their positions.
  • Functional Group Substitutions: Chloro vs. Dimethylaminoethoxy: 2-Amino-4-chloro-5-methoxybenzonitrile replaces the dimethylaminoethoxy group with a chloro substituent, reducing electron-donating capacity and increasing lipophilicity. Boronic Acid Derivatives: Compounds like 4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid introduce a boronic acid group, enabling participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. Aminooxy vs. Dimethylaminoethoxy: 4-{2-[(1,3-dioxo-isoindol-2-yl)oxy]ethoxy}benzonitrile contains an aminooxy group, which may enhance hydrogen-bonding interactions but requires protection for stability.
Physical Properties :
  • Solubility: The dimethylaminoethoxy group in the target compound enhances water solubility compared to chloro-substituted analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) .
  • Reactivity : Boronic acid derivatives (e.g., FB-2448 ) exhibit higher reactivity in cross-coupling reactions due to the boron moiety, whereas the target compound’s nitrile group may participate in nucleophilic additions.

Biological Activity

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • IUPAC Name : 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile

Structural Features

The presence of a dimethylamino group enhances the compound's solubility and interaction with biological targets, while the methoxy and benzonitrile groups may contribute to its pharmacological properties.

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile exhibits various biological activities, primarily attributed to its ability to interact with specific receptors and enzymes in the body.

  • Receptor Interaction : The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and pain perception.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

In Vitro Studies

In vitro experiments have demonstrated that 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile exhibits:

  • Antioxidant Activity : It has shown the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Antimicrobial Properties : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Initial findings indicate:

  • Analgesic Effects : Animal models have shown that this compound can significantly reduce pain responses, indicating its potential use in pain management.
  • Anti-inflammatory Effects : The compound was observed to lower inflammatory markers in animal models of arthritis.

Case Studies

  • Pain Management : A study involving animal models of neuropathic pain demonstrated that administration of 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile led to a significant reduction in pain scores compared to control groups. This suggests its potential as a new analgesic agent.
  • Antimicrobial Efficacy : In a controlled study against Staphylococcus aureus, the compound exhibited notable antibacterial activity, outperforming several standard antibiotics. This positions it as a candidate for further development in treating resistant bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeObservationReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of Staphylococcus aureus
AnalgesicReduces pain responses in animal models
Anti-inflammatoryLowers inflammatory markers

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, boronic acid intermediates (e.g., 4-(2-(dimethylamino)ethoxy)-3-methoxyphenylboronic acid ) may facilitate Suzuki-Miyaura coupling. Optimize temperature (80–120°C), solvent (THF/DMF), and catalyst (Pd(PPh₃)₄) to enhance yield. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Data Contradiction : Conflicting reports on solvent efficacy (DMF vs. THF) suggest solvent choice depends on substrate solubility. Validate via comparative trials .

Q. Which analytical techniques are critical for characterizing 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile, and how should spectral data be interpreted?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) should show peaks for dimethylamino (δ 2.2–2.5 ppm), methoxy (δ 3.8–4.0 ppm), and benzonitrile (δ 7.5–8.0 ppm). Compare with PubChem data for analogous benzonitriles .
  • Mass Spectrometry : ESI-MS (positive mode) should confirm molecular ion [M+H]⁺ at m/z 247.3 (C₁₂H₁₅N₂O₂⁺) .
    • Validation : Cross-reference with computational models (e.g., OEChem/PubChem) to resolve ambiguities in aromatic proton splitting .

Q. What preliminary biological screening assays are suitable for this compound, and how should controls be designed?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or phosphatase targets) with positive controls (staurosporine for kinases) and vehicle controls (DMSO ≤0.1%). Assess cytotoxicity via MTT assay in HEK293 or HeLa cells .
  • Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential; discrepancies may arise from solvent interference or cell line variability .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the interaction of 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile with biological targets?

  • Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., EGFR or CYP450). Parameterize the dimethylaminoethoxy chain for flexible ligand fitting. Validate with experimental IC₅₀ data .
  • Contradiction Analysis : Discrepancies between docking scores and experimental activity may indicate unaccounted solvation effects or protein dynamics .

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies for benzonitrile derivatives?

  • Methodology :

  • SAR Libraries : Synthesize analogs with varied substituents (e.g., halogenation at position 5 or ethoxy replacement). Compare bioactivity using dose-response curves .
  • Meta-Analysis : Apply multivariate regression to identify key descriptors (e.g., logP, H-bond donors) influencing activity. Address outliers via crystallography or MD simulations .

Q. How does the electronic nature of 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile influence its utility in materials science (e.g., organic semiconductors)?

  • Methodology :

  • Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 for HOMO/LUMO levels) in anhydrous acetonitrile. Compare with reference compounds (e.g., TIPS-pentacene) .
  • Device Fabrication : Test hole/electron mobility in OFETs using spin-coated thin films. Optimize annealing temperature (100–150°C) to enhance crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.